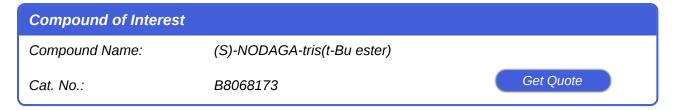


The Versatility of NODAGA Derivatives: A Technical Guide to Novel Radiopharmaceutical Development

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For Researchers, Scientists, and Drug Development Professionals

The landscape of nuclear medicine is rapidly advancing, with a continuous demand for radiopharmaceuticals offering enhanced imaging clarity and therapeutic efficacy. In this pursuit, the chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) and its derivatives have become a cornerstone for innovation. This technical guide delves into the core applications of NODAGA derivatives, providing a comprehensive overview of their chemistry, radiolabeling protocols, and their role in targeting key disease biomarkers. This document serves as a critical resource, compiling quantitative data, detailed experimental methodologies, and visual workflows to support the development of next-generation radiodiagnostic and radiotherapeutic agents.

Introduction to NODAGA and its Derivatives

NODAGA is a macrocyclic chelator, an analogue of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), distinguished by a glutaric acid arm. This structural feature provides a readily available site for conjugation to a variety of biomolecules, including peptides, antibodies, and small molecules. This bifunctional nature allows NODAGA to securely chelate a radionuclide while being attached to a targeting vector, guiding the radioisotope to its biological target.

The primary advantages of utilizing NODAGA-based chelators in radiopharmacy are:



- Favorable Radiolabeling Kinetics: NODAGA derivatives exhibit high complexation efficiency with important medical radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). This allows for rapid and efficient radiolabeling under mild conditions, often at room temperature and neutral pH.
- High In Vivo Stability: The resulting radiometal complexes with NODAGA are kinetically inert, minimizing the release of the radionuclide in vivo and reducing off-target radiation exposure.

 [1][2]
- Theranostic Potential: The NODAGA scaffold can chelate a variety of diagnostic isotopes (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic isotopes (e.g., ¹⁷⁷Lu, ⁹⁰Y, ⁶⁷Cu), making it an ideal platform for developing theranostic pairs.[3][4] These pairs utilize the same targeting molecule for both imaging and therapy, enabling a personalized medicine approach.
- Improved Pharmacokinetics: The hydrophilicity of NODAGA, due to its smaller ring size compared to chelators like DOTA, can lead to faster clearance from non-target tissues, resulting in improved image contrast.

Key Applications and Quantitative Data

NODAGA derivatives have been successfully employed to target a range of biomarkers for various diseases, particularly in oncology. The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the performance of different NODAGA-based radiopharmaceuticals.



Radiopha rmaceutic al	Target	Radionuc lide(s)	Radiolab eling Yield (%)	IC50 (nM)	Tumor Uptake (%ID/g)	Referenc e(s)
[⁶⁷ Ga]Ga- NODAGAT OC	SSTR2	⁶⁷ Ga, ⁶⁸ Ga, ¹¹¹ In	>95	3.5 ± 1.6	High in sst receptor rich organs	[5]
[111 n] n- NODAGAT OC	SSTR2	¹¹¹ In	>95	1.7 ± 0.2	High in sst receptor rich organs	[5]
[⁶⁸ Ga]Ga- NODAGA- Pamidronic Acid	Bone Metastases	⁶⁸ Ga	>95	N/A	High bone- to- backgroun d ratio	[6]
[⁶⁸ Ga]Ga- NODAGA- (RGD)2	Integrin ανβ3	⁶⁸ Ga	>95	N/A	Maximum tumor uptake at 45 min	[7][8]
[⁶¹ Cu]Cu- NODAGA- PSMA I&T	PSMA	⁶¹ Cu	N/A	N/A	Depicted more lesions than ¹⁸ F- piflufolastat	[9][10]
[⁶⁸ Ga]Ga- NODAGA- ADAPT6	HER2	⁶⁸ Ga	>99	N/A	Significant accumulati on in HER2- positive tumors	[11]
[⁶⁸ Ga]Ga- NODAGA- c(NGR)	CD13	⁶⁸ Ga	High	N/A	Better target-to- non-target ratios than DOTA/HBE D-CC	[12]



					counterpart s	
[⁶⁴ Cu]Cu- NODAGA- JR11	SSTR2	⁶⁴ Cu	N/A	N/A	Superior chelation stability and tumorto-muscle ratios compared to DOTA	[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the development and evaluation of NODAGA-based radiopharmaceuticals.

General Protocol for ⁶⁸Ga-Labeling of a NODAGA-Peptide

This protocol outlines the standard procedure for radiolabeling a NODAGA-conjugated peptide with Gallium-68 eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

- ⁶⁸Ge/⁶⁸Ga generator (e.g., ITG GmbH, Eckert & Ziegler)
- NODAGA-conjugated peptide
- Sodium acetate buffer (0.1 M, pH 4.0-4.5)
- Sterile, pyrogen-free water for injection
- C18 Sep-Pak light cartridge (Waters)
- Ethanol
- Sterile 0.9% sodium chloride for injection



- · Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
- Reaction Mixture Preparation: In a sterile reaction vial, add 10-50 μg of the NODAGApeptide dissolved in sterile water.
- Add 500 μL of sodium acetate buffer to the vial to adjust the pH to 4.0-4.5.
- Add the ⁶⁸GaCl₃ eluate (typically 1-2 mL) to the reaction vial.
- Incubation: Incubate the reaction mixture at a temperature ranging from room temperature to 95°C for 5-15 minutes. Optimal temperature and time are peptide-specific.[7] For instance, [68Ga]Ga-NODAGA-Pamidronic acid labeling is optimal at ≥60°C, while some NODAGA-RGD conjugates can be labeled at room temperature.[6][7]
- Purification (if necessary):
 - Activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
 - Load the reaction mixture onto the cartridge.
 - Wash the cartridge with sterile water (10 mL) to remove unreacted ⁶⁸Ga.
 - Elute the ⁶⁸Ga-NODAGA-peptide with a small volume (e.g., 0.5 mL) of 50% ethanol in saline.
 - Dilute the final product with sterile saline for injection.
- Quality Control:



- Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.
- Perform a filter test for sterility and endotoxin levels as required for clinical applications.

In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled compound in human serum.

Procedure:

- Add a known amount of the purified radiolabeled NODAGA-peptide to an equal volume of fresh human serum.
- Incubate the mixture at 37°C.
- At various time points (e.g., 1, 4, 24 hours), take an aliquot of the mixture.
- Analyze the aliquot using size-exclusion HPLC (SEC-HPLC) or radio-TLC to separate the intact radiopharmaceutical from any degradation products or trans-chelated radionuclide.
- Quantify the percentage of intact radiopharmaceutical at each time point to determine its stability.[5]

Biodistribution Studies in Tumor-Bearing Animal Models

This protocol describes the in vivo evaluation of the radiopharmaceutical's distribution in a relevant animal model.

Procedure:

- Animal Model: Utilize an appropriate tumor-bearing animal model (e.g., nude mice with xenografted human cancer cells).
- Injection: Administer a known amount of the radiolabeled NODAGA-peptide (typically 1-5 MBq) to each animal via tail vein injection.



- Time Points: At predefined time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of animals.
- Tissue Dissection and Measurement:
 - Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
 - Weigh each tissue sample.
 - Measure the radioactivity in each sample using a calibrated gamma counter, alongside a standard of the injected dose.
- Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile of the radiopharmaceutical.[1][2]

Visualizing Workflows and Pathways

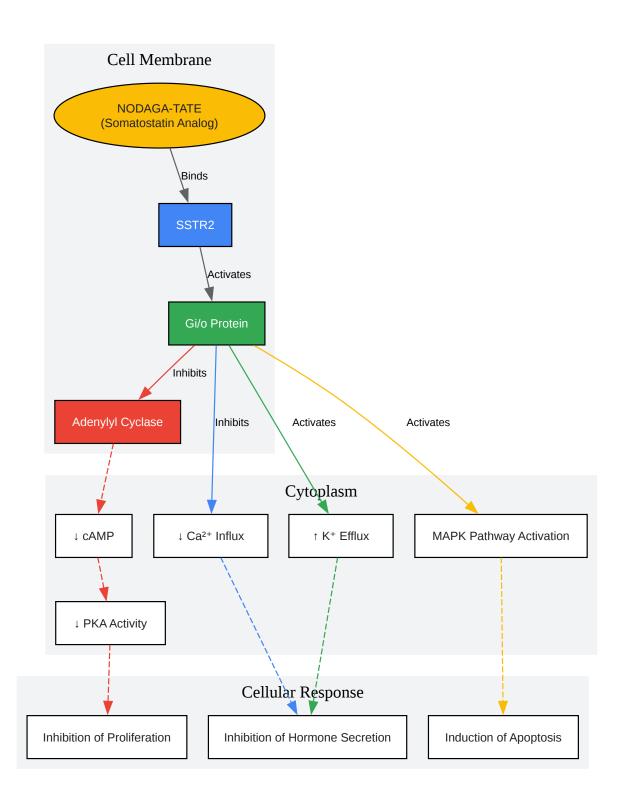
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway relevant to NODAGA-based radiopharmaceuticals.



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Caption: A generalized workflow for the development of a NODAGA-based radiopharmaceutical.





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Caption: Simplified SSTR2 signaling pathway targeted by NODAGA-TATE radiopharmaceuticals.

Conclusion

NODAGA derivatives represent a powerful and versatile platform in the field of radiopharmaceutical sciences. Their favorable chemical properties, ease of radiolabeling, and the high stability of their radiometal complexes have led to the development of numerous promising diagnostic and therapeutic agents. The ability to chelate a wide range of radionuclides makes NODAGA an ideal candidate for advancing theranostic approaches in personalized medicine. This guide provides a foundational resource for researchers and developers, summarizing critical data and protocols to facilitate the continued exploration and application of NODAGA derivatives in addressing significant clinical needs.

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